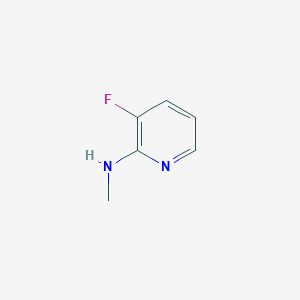![molecular formula C19H23N5O2 B2745788 (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034273-30-6](/img/structure/B2745788.png)
(3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a molecule of interest in various scientific fields due to its unique structural components. With an intricate framework, this compound merges features from dimethylamino phenyl, morpholino, and pyrrolo[3,4-d]pyrimidine systems, making it relevant in pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of (3-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone involves multi-step synthetic procedures:
Initial Formation: : The journey begins with the construction of the pyrrolo[3,4-d]pyrimidine core, typically through cyclization reactions involving appropriate starting materials under controlled temperature and solvent conditions.
Morpholino Addition: : The morpholino group is introduced via nucleophilic substitution reactions, with morpholine reacting under basic conditions to attach to the pyrrolo[3,4-d]pyrimidine ring.
Dimethylamino Phenyl Integration: : The dimethylamino phenyl group is incorporated through electrophilic aromatic substitution or coupling reactions.
Industrial Production Methods
In industrial settings, large-scale production employs:
High-yield routes ensuring minimal side products.
Efficient catalysts and solvents that support scalability.
Stringent quality control measures to maintain purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: : The aromatic rings enable various substitution reactions, particularly with halides under Friedel-Crafts conditions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride.
Substituting Agents: : Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: : Conversion to ketones or carboxylic acids.
Reduction: : Formation of alcohols or amines.
Substitution: : Introduction of functional groups like nitro, alkyl, or acyl groups.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Industry: : As a precursor in the manufacturing of dyes and specialty chemicals.
Mechanism of Action
The mechanism of action is grounded in the interaction of its various functional groups with specific molecular targets:
Molecular Targets: : Enzymes, receptors, or proteins where the compound's binding affinity leads to biological responses.
Pathways Involved: : The pathways often involve inhibition or activation of enzymatic functions, altering cellular signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2-(dimethylamino)phenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
(3-(methylamino)phenyl)(2-piperidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
(4-(dimethylamino)phenyl)(2-pyrrolidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone
Highlighting Uniqueness
The uniqueness lies in:
The specific positioning and type of functional groups (dimethylamino, morpholino).
The tailored synthetic pathways that grant it distinctive physical and chemical properties.
Enhanced biological activity profiles compared to other similar structures.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-22(2)16-5-3-4-14(10-16)18(25)24-12-15-11-20-19(21-17(15)13-24)23-6-8-26-9-7-23/h3-5,10-11H,6-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHKSUXZKAKPOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-bromo-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745705.png)


![N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B2745710.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2745717.png)





![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2745724.png)
![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carbothioamide](/img/structure/B2745728.png)
